N,N'-Bis(2-heptyl)-ethylenediamine
Description
N,N'-Bis(2-heptyl)-ethylenediamine is a symmetrical ethylenediamine derivative featuring two 2-heptyl substituents on the nitrogen atoms of the ethylenediamine backbone. These compounds are characterized by their ability to act as ligands, host molecules, or bioactive agents, depending on their substituents. The 2-heptyl groups likely confer enhanced hydrophobicity compared to shorter alkyl chains (e.g., hexyl or propyl), influencing solubility, molecular recognition, and interaction with biological targets .
Properties
CAS No. |
97019-79-9 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N,N'-di(heptan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-5-7-9-11-15(3)17-13-14-18-16(4)12-10-8-6-2/h15-18H,5-14H2,1-4H3 |
InChI Key |
NLEJUTVEZBSYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNC(C)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-heptyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2-heptyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(2-heptyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-heptyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry: N,N’-Bis(2-heptyl)-ethylenediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It can be used to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, N,N’-Bis(2-heptyl)-ethylenediamine is used as a surfactant and emulsifier in the formulation of various products, including detergents, cosmetics, and lubricants.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-heptyl)-ethylenediamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. In biological systems, the compound can interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N'-Bis(salicylidene)ethylenediamine
- Structure : Features salicylaldehyde-derived imine groups instead of alkyl chains.
- Applications :
- Comparison : Unlike the hydrophobic 2-heptyl derivative, this compound’s aromatic and polar imine groups enhance metal-binding affinity but reduce lipid solubility, limiting its utility in biological systems.
Table 1: Metal Extraction Efficiency of Ethylenediamine Derivatives
*Predicted based on alkyl chain effects.
N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives
- Structure : Contains hydroxybenzyl substituents with halogen modifications (e.g., 5-bromo, 5-chloro).
- Biological Activity: Cytotoxicity: Compounds 7 and 8 (dihydrochloride salts) exhibit concentration-dependent cytotoxicity in A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) cancer cell lines. Antimicrobial Activity: Derivatives with halogenated hydroxybenzyl groups show efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .
- Comparison : The 2-heptyl derivative’s lack of polar groups (e.g., -OH, halogens) may reduce bioactivity but improve membrane permeability due to higher hydrophobicity.
N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine
Host-Guest Systems (e.g., N,N'-Bis(9-phenyl-9-xanthenyl)ethylenediamine)
- Structure : Bulky xanthenyl or thioxanthenyl groups enable selective inclusion of aromatic guests (e.g., xylenes, pyridines) .
- Applications :
- Comparison: The 2-heptyl derivative’s linear alkyl chains lack the steric bulk needed for selective guest inclusion but may facilitate interactions with nonpolar substrates.
N,N'-Bis(2-aminobenzal)ethylenediamine
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